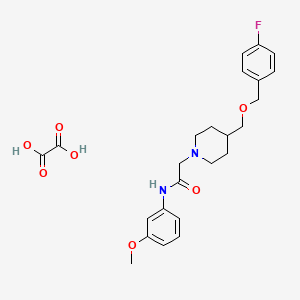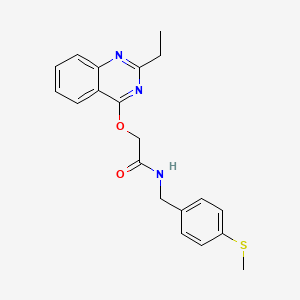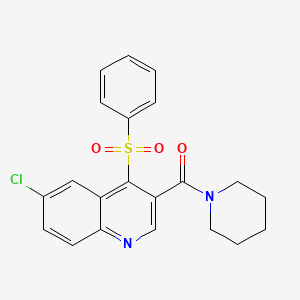
Prop-2-ynyl 2-benzothiazol-2-ylthioacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of prop-2-ynyl compounds involves a sequential [3 + 2] annulation of prop-2-ynylsulfonium salt and N-ylides . This reaction leads to the formation of a series of pyrrolo [2,1-a]quinolines, pyrrolo [2,1-a]phthalazines, and indolizines . The protocol features the simultaneous one-pot formation of three new C–C bonds in moderate yields under mild conditions . In this reaction, the prop-2-ynylsulfonium salts act as the C2 synthons and sulfide serves as the leaving group . The resultant products could serve as useful precursors for the synthesis of diverse chemical compounds .Chemical Reactions Analysis
Prop-2-ynyl compounds, including Prop-2-ynyl 2-benzothiazol-2-ylthioacetate, can participate in various chemical reactions. For instance, prop-2-ynyl esters are useful protecting groups for carboxylic acids and can be selectively deprotected in the presence of other esters on treatment with tetrathiomolybdate .Scientific Research Applications
Corrosion Inhibition
Prop-2-ynyl 2-benzothiazol-2-ylthioacetate derivatives have been studied for their potential as corrosion inhibitors. Research shows that benzothiazole derivatives offer high inhibition efficiencies against steel corrosion in acidic environments. These inhibitors can adsorb onto metal surfaces, providing both physical and chemical protection against corrosion. The effectiveness of such inhibitors has been confirmed through various methods like electrochemical impedance spectroscopy and weight loss measurements (Hu et al., 2016).
Synthesis of H3-Antagonists
Derivatives of this compound have been synthesized for potential use as H3 antagonists. These compounds, synthesized via the Mannich reaction, show promise in managing Alzheimer's and other central nervous system disorders such as depression, epilepsy, and schizophrenia. The design of these compounds incorporates essential criteria for effective interaction with the H3 receptor, contributing to their antagonistic activity (Rahmani et al., 2014).
Palladium-Catalyzed Synthesis
The palladium-catalyzed carbonylative multicomponent synthesis using derivatives of this compound has been explored. This process leads to the formation of functionalized benzimidazothiazoles, which are valuable in various chemical and pharmaceutical applications. The process demonstrates high selectivity and yields under specific conditions, signifying its potential for efficient and scalable synthesis (Veltri et al., 2016).
Antimicrobial and Antifungal Activities
Studies with 2-(acetonylthio)benzothiazole, a related compound, have shown significant antimicrobial and antifungal activities. These compounds are synthesized as building blocks for novel derivatives of Pyridazin-6(1H)-ones and other compounds incorporating a benzothiazole residue. The compounds are active against a range of microorganisms, indicating their potential in developing new antimicrobial agents (Al-Omran & El-Khair, 2011).
Psychotropic and Anti-Inflammatory Activity
N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, compounds related to this compound, have shown promising psychotropic, anti-inflammatory, and cytotoxic activities. These compounds are effective in in vivo anti-inflammatory and psychotropic screenings, exhibiting sedative action and selective cytotoxic effects, particularly against tumor cell lines (Zablotskaya et al., 2013).
Properties
IUPAC Name |
prop-2-ynyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2S2/c1-2-7-15-11(14)8-16-12-13-9-5-3-4-6-10(9)17-12/h1,3-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJYAPWSJKWQSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)CSC1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2419958.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2419964.png)






![2-(4-cyclohexylpiperazin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2419973.png)

![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2419978.png)
